molecular formula C7H3BrClF3O B1404604 2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene CAS No. 1417569-84-6

2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene

Cat. No.: B1404604
CAS No.: 1417569-84-6
M. Wt: 275.45 g/mol
InChI Key: UONULYLAYVGFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene is an organic compound with a complex structure that includes bromine, chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene can be achieved through several methods, including:

    Halogenation Reactions:

    Fluorination: The addition of fluorine atoms can be carried out using fluorinating agents like hydrogen fluoride (HF) or other fluorine-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms and the methoxy group allows for specific binding interactions, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene is unique due to its specific combination of halogen and methoxy groups attached to a benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-bromo-1-[chloro(difluoro)methoxy]-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-6-4(10)2-1-3-5(6)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONULYLAYVGFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene
Reactant of Route 3
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene
Reactant of Route 5
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene
Reactant of Route 6
2-Bromo-1-[chloro(difluoro)methoxy]-3-fluoro-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.